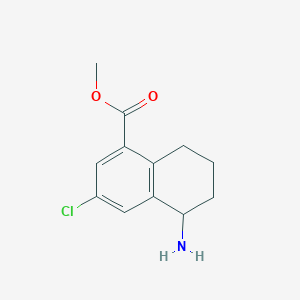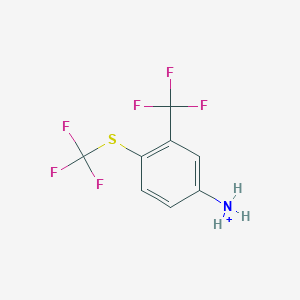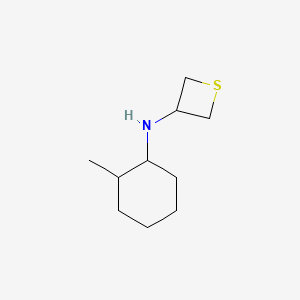
N-(2-Methylcyclohexyl)thietan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methylcyclohexyl)thietan-3-amine: is a compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Alkylation of Thietane: One common method to synthesize N-(2-Methylcyclohexyl)thietan-3-amine involves the alkylation of thietane with 2-methylcyclohexylamine.
Ring Expansion: Another method involves the ring expansion of thiirane derivatives.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process conditions are optimized for temperature, pressure, and reaction time to maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(2-Methylcyclohexyl)thietan-3-amine can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction of this compound can lead to the formation of thiols or thioethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Opened ring products with nucleophiles attached.
Aplicaciones Científicas De Investigación
Chemistry: N-(2-Methylcyclohexyl)thietan-3-amine is used as an intermediate in the synthesis of various sulfur-containing compounds. Its unique structure allows for the formation of complex molecules through ring-opening reactions and subsequent functionalization .
Biology: In biological research, this compound is studied for its potential as a building block for bioactive molecules. Its sulfur-containing ring is of particular interest for the development of new drugs with antimicrobial or anticancer properties .
Medicine: Its ability to undergo various chemical transformations makes it a versatile scaffold for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the synthesis of polymers and other advanced materials .
Mecanismo De Acción
The mechanism of action of N-(2-Methylcyclohexyl)thietan-3-amine involves its interaction with various molecular targets. The sulfur atom in the thietane ring can form strong bonds with metal ions, making it a potential ligand for metal-catalyzed reactions. Additionally, the compound can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, influencing their activity and function .
Comparación Con Compuestos Similares
Thietan-3-amine: A simpler analog without the 2-methylcyclohexyl group.
Cyclohexylamine: Lacks the thietane ring but shares the cyclohexylamine structure.
2,4-Disubstituted thiazoles: Contain a similar sulfur-nitrogen heterocycle but with different substituents.
Uniqueness: N-(2-Methylcyclohexyl)thietan-3-amine is unique due to the presence of both the thietane ring and the 2-methylcyclohexyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H19NS |
|---|---|
Peso molecular |
185.33 g/mol |
Nombre IUPAC |
N-(2-methylcyclohexyl)thietan-3-amine |
InChI |
InChI=1S/C10H19NS/c1-8-4-2-3-5-10(8)11-9-6-12-7-9/h8-11H,2-7H2,1H3 |
Clave InChI |
MAOIKPWKLFRVCT-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCC1NC2CSC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


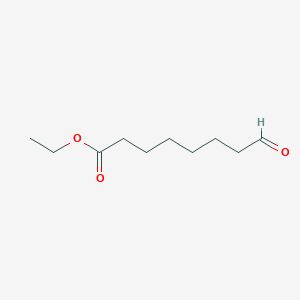
![tert-Butyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate](/img/structure/B15225118.png)

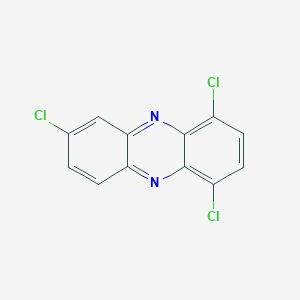
![((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride](/img/structure/B15225146.png)

![8-Bromo-6-methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15225155.png)
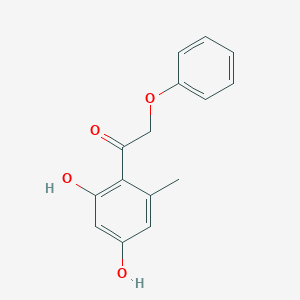
![Methyl 3-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15225165.png)
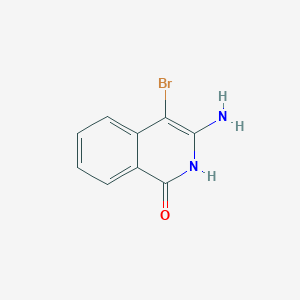
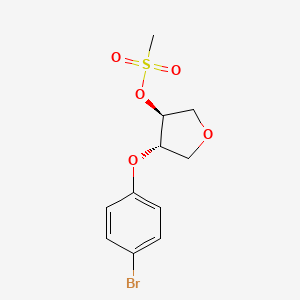
![2-[5-Methyl-2-(thiophen-2-yl)oxazol-4-yl]ethanol](/img/structure/B15225185.png)
